molecular formula C11H18N2O2 B2839966 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 2309456-76-4

8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2839966
CAS No.: 2309456-76-4
M. Wt: 210.277
InChI Key: YGYGYMNTXAXUDV-DKTWLAJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Propan-2-yl)-1,3-diazaspiro[45]decane-2,4-dione is a chemical compound known for its unique spirocyclic structure

Preparation Methods

The synthesis of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride or imide, followed by cyclization to form the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, utilizing solvents such as chloroform, ethanol, or propanol .

Chemical Reactions Analysis

8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-(Propan-2-yl)-1,3-diazaspiro[4

Mechanism of Action

The mechanism of action of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as delta opioid receptors. By binding to these receptors, the compound can modulate signaling pathways, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione can be compared with other spirocyclic compounds, such as:

Properties

IUPAC Name

8-propan-2-yl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)8-3-5-11(6-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYGYMNTXAXUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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